REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:27][C:28](=[O:29])[OH:30].[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH3:6][P:7]([O:8][CH3:9])([O:10][CH3:11])=[O:12].[Cl:13][c:14]1[cH:15][c:16]([O:17][CH2:18][C:19](=[O:20])[O:21][CH2:22][CH3:23])[cH:24][cH:25][cH:26]1.[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1>>[CH2:6]([P:7]([O:8][CH3:9])([O:10][CH3:11])=[O:12])[C:19]([CH2:18][O:17][c:16]1[cH:15][c:14]([Cl:13])[cH:26][cH:25][cH:24]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(C)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COP(=O)(CC(=O)COc1cccc(Cl)c1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |